molecular formula C4H8N2O2 B1225775 N-Nitroso-3-hydroxypyrrolidine CAS No. 56222-35-6

N-Nitroso-3-hydroxypyrrolidine

Cat. No. B1225775
CAS RN: 56222-35-6
M. Wt: 116.12 g/mol
InChI Key: XDZKGLWJXJTZJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Nitroso-3-hydroxypyrrolidine and related N-hydroxypyrrolidine derivatives involves multiple methods. One approach is the formal [3+2] cycloaddition reaction of enamines and nitroso alkenes derived from phosphine oxides and phosphonates, leading to the creation of highly functionalized N-hydroxypyrrolidine derivatives (de los Santos et al., 2009). Another method involves the highly regioselective oxidation of hydroxylamines to synthesize enantiopure 3-substituted pyrroline N-oxides, showcasing the versatility in obtaining N-hydroxypyrrolidine structures (Goti et al., 1997).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various analytical techniques. For instance, vibrational spectroscopic studies, including FT-IR and FT-Raman, alongside DFT calculations, have been used to investigate the optimized molecular structure and vibrational assignments of related compounds, such as 3-hydroxy-6-methyl-2-nitropyridine (Karnan et al., 2012).

Chemical Reactions and Properties

N-Hydroxypyrrolidines, including this compound, undergo various chemical reactions, highlighting their chemical properties. Electrocatalytic reductions and formal [3+2] dipolar cycloadditions are notable reactions that demonstrate the compound's reactivity and utility in synthesizing complex organic structures (Merino et al., 2011).

Scientific Research Applications

Detection in Food Products

  • Detection in Fried Bacon and Fat : N-Nitroso-3-hydroxypyrrolidine has been identified in fried bacon and fried-out fat. The compound was extracted and quantified using a specific methodology, with concentrations found ranging from 0.4-3.9 ppb in bacon and 0.3-2.2 ppb in fried-out fat (Lee et al., 1978).

Chemical Synthesis and Applications

  • Synthesis of Enantiopure Pyrroline N-Oxides : A study describes the synthesis of new 3-hydroxypyrroline N-oxides and their 3-amino analogues, showcasing the importance of regioselectivity in chemical reactions and its dependency on the electronic nature of substituents (Goti et al., 1997).

Biomedical Research

  • MRI and Redox-sensitive Contrast Agents : Nitroxide radicals, including derivatives of this compound, have been used in magnetic resonance imaging (MRI) as redox-sensitive contrast agents. These agents participate in cellular redox reactions, influencing their contrast properties and have applications in assessing the intracellular redox status of tumors (Hyodo et al., 2006).

Nitrosamine Formation and Metabolism Studies

  • Formation in Cured Meat Products : The compound's formation during the heating of cured meat products and its role in the subsequent creation of other nitrosamines has been studied, highlighting its relevance in food chemistry and potential health implications (Janzowski et al., 1978).

Mechanism of Action

There is ample evidence from studies in experimental animals that N-nitroso compounds are carcinogenic because they form potent electrophilic alkylating agents in the body . These reactive intermediates are formed by spontaneous decomposition in the case of nitrosoureas and related compounds, or by metabolic activation in the case of N-nitrosamines .

Safety and Hazards

N-Nitroso-3-hydroxypyrrolidine is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The full extent of residual nitrite contamination in excipients has only recently become apparent . The control strategy for metformin XR products involved addressing this issue . The presence of N-nitrosamines came as a huge surprise to industry and regulators alike, but both sides rapidly responded and strategies were introduced to address the problem .

properties

IUPAC Name

1-nitrosopyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c7-4-1-2-6(3-4)5-8/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZKGLWJXJTZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020998
Record name N-Nitroso-3-hydroxypyrrolidine
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Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56222-35-6
Record name 1-Nitroso-3-pyrrolidinol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-1-nitrosopyrrolidine
Source ChemIDplus
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Record name N-Nitroso-3-hydroxypyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-nitrosopyrrolidin-3-ol
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Record name 1-Nitroso-3-pyrrolidinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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